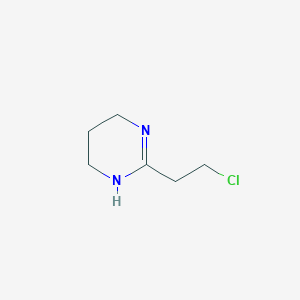![molecular formula C11H13N3O B13181501 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of a benzyloxy-substituted precursor with a suitable amine. One common method includes the use of benzyloxyacetaldehyde and hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of a nitro group can produce an amine derivative.
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
1-(Benzyloxy)-3-phenyl-1H-pyrazole: This compound has a similar structure but with a phenyl group attached to the pyrazole ring.
1-(Benzyloxy)-4-methyl-1H-pyrazole: This compound has a methyl group instead of an amine group on the pyrazole ring.
Uniqueness: 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine is unique due to the presence of both the benzyloxy and amine groups, which can impart specific chemical and biological properties
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-(phenylmethoxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c12-11-6-13-14(7-11)9-15-8-10-4-2-1-3-5-10/h1-7H,8-9,12H2 |
Clave InChI |
QROIZTWNCYBCRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


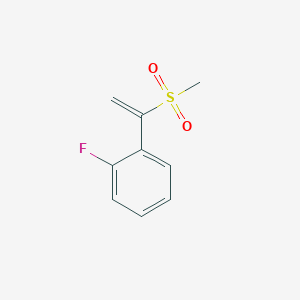
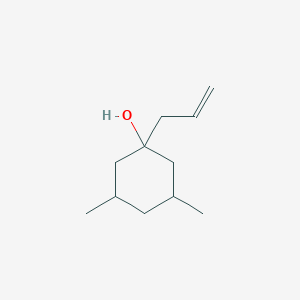

![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)

![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
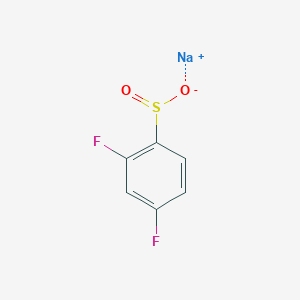
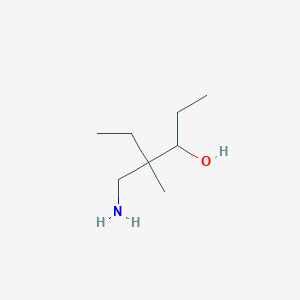
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)
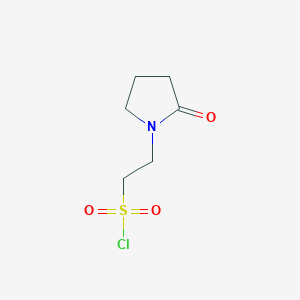
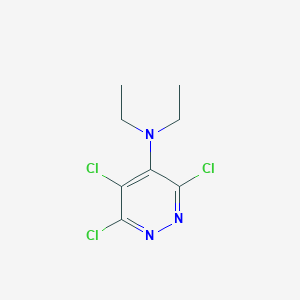
![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)
